molecular formula C26H25N3O4 B357121 1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636989-14-5

1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B357121
CAS RN: 636989-14-5
M. Wt: 443.5g/mol
InChI Key: IDDTWOBLCWHIRP-ZNTNEXAZSA-N
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Description

1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

The compound's structure, featuring an imidazole ring, is relevant to the study of chemical inhibitors affecting cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for assessing potential drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism. For example, compounds like tranylcypromine, considered for CYP2A6 inhibition, demonstrate the importance of selectivity in enzyme inhibition, which could be pertinent to the compound's applications in understanding and mitigating metabolic interactions (Khojasteh et al., 2011).

Organophosphorus Azoles

The compound's relevance extends to the study of organophosphorus azoles, which incorporate phosphorus atoms in different coordination states. This area focuses on the stereochemical structure and properties of such compounds, suggesting potential applications in materials science and pharmacology. The use of NMR spectroscopy and quantum chemistry offers insights into these complex structures, highlighting the compound's role in advancing our understanding of organophosphorus chemistry and its applications in designing new materials and drugs (Larina, 2023).

Pharmacophore Design for Kinase Inhibition

The compound's structure, particularly the imidazole moiety, plays a significant role in the pharmacophore design of kinase inhibitors. These inhibitors are crucial for targeting the p38 mitogen-activated protein (MAP) kinase, which is involved in the release of proinflammatory cytokines. The design, synthesis, and activity studies of such compounds with imidazole scaffolds underline the potential of the compound in developing selective inhibitors for therapeutic applications (Scior et al., 2011).

Antifungal Activity

The compound's relevance is also noted in the context of combating fungal infections, such as those caused by Fusarium oxysporum. Research into small molecules with structures related to the compound shows potential antifungal activities. These studies emphasize the importance of understanding the structure-activity relationship (SAR) and pharmacophore site predictions, which could guide the development of novel antifungal agents (Kaddouri et al., 2022).

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-2-17-33-21-11-9-19(10-12-21)23-22(24(30)20-7-4-3-5-8-20)25(31)26(32)29(23)15-6-14-28-16-13-27-18-28/h2-5,7-13,16,18,23,30H,1,6,14-15,17H2/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDTWOBLCWHIRP-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.